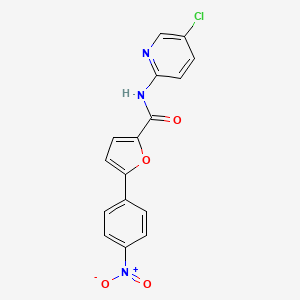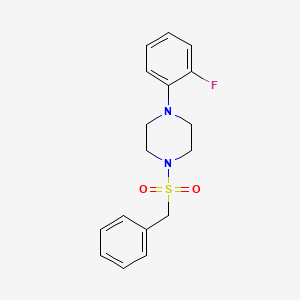![molecular formula C16H21N3OS B5719110 2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-(tert-butyl)acetamide](/img/structure/B5719110.png)
2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-(tert-butyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-(tert-butyl)acetamide, also known as BITA, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. BITA is a thioamide compound that has been synthesized through a number of methods and has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in lab experiments. In
作用機序
The mechanism of action of 2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-(tert-butyl)acetamide is not fully understood, but it is believed to involve the inhibition of the catalytic activity of PTPs. PTPs play a key role in regulating cell signaling pathways by removing phosphate groups from proteins, and their dysregulation can lead to the development of various diseases. This compound has been shown to inhibit the activity of PTPs by binding to the active site of the enzyme, thereby preventing the removal of phosphate groups from proteins.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including its ability to inhibit the activity of PTPs. In addition, this compound has been shown to have anti-inflammatory and anti-tumor properties, which may have potential therapeutic applications. This compound has also been shown to have a low toxicity profile, which makes it an attractive candidate for further research.
実験室実験の利点と制限
2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-(tert-butyl)acetamide has a number of advantages for use in lab experiments, including its ability to inhibit the activity of PTPs, its low toxicity profile, and its potential therapeutic applications. However, there are also some limitations to its use, including its limited solubility in water and its potential for off-target effects.
将来の方向性
There are a number of potential future directions for research on 2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-(tert-butyl)acetamide, including its use as a therapeutic agent in the treatment of cancer, diabetes, and autoimmune disorders. Further research is needed to fully understand the mechanism of action of this compound and its potential off-target effects. In addition, the development of more efficient synthesis methods for this compound may help to facilitate its use in future research.
合成法
2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-(tert-butyl)acetamide can be synthesized through a number of methods, including the reaction of 2-mercapto-N-(tert-butyl)acetamide with benzyl bromide in the presence of potassium carbonate. Another method involves the reaction of N-(tert-butyl)acetamide with benzyl isothiocyanate in the presence of triethylamine. The synthesis of this compound has also been achieved through a one-pot reaction of 2-bromo-N-(tert-butyl)acetamide with benzyl isothiocyanate in the presence of potassium carbonate.
科学的研究の応用
2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-(tert-butyl)acetamide has been studied for its potential use in various research applications, including its use as an inhibitor of protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a role in regulating cell signaling pathways, and their dysregulation has been linked to a number of diseases, including cancer, diabetes, and autoimmune disorders. This compound has been shown to inhibit the activity of PTPs, which may have potential therapeutic applications in the treatment of these diseases.
特性
IUPAC Name |
2-(1-benzylimidazol-2-yl)sulfanyl-N-tert-butylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS/c1-16(2,3)18-14(20)12-21-15-17-9-10-19(15)11-13-7-5-4-6-8-13/h4-10H,11-12H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSIKILIOKWAHEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CSC1=NC=CN1CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5719049.png)

![2-[(2-chloro-6-nitrobenzyl)thio]-4,6(1H,5H)-pyrimidinedione](/img/structure/B5719060.png)

![N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5719078.png)
![2-(4-morpholinylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-amine](/img/structure/B5719084.png)

![1-[(2-methoxy-1-naphthyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B5719094.png)
![N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B5719117.png)
![6-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5719119.png)

![N-(3-chloro-2-methylphenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5719128.png)
![1-[(4-chloro-2-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5719131.png)